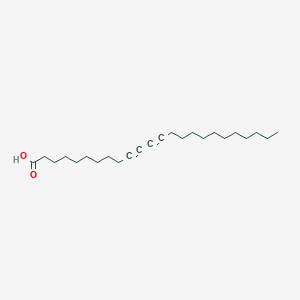
Tetracosa-10,12-diynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracosa-10,12-diynoic acid is a long-chain fatty acid with a unique structure characterized by two triple bonds located at the 10th and 12th carbon positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-10,12-diynoic acid typically involves the coupling of shorter chain alkynes. One common method is the use of the EDC/NHS method for amidation, where a solution of EDC (2.4 mmol) in dichloromethane is added to a solution of the diacetylenic acid in THF, followed by the addition of NHS (2.4 mmol) in dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve solid-state polymerization techniques. For instance, the γ-ray polymerization of tricosa-10,12-diynoic acid crystals has been studied extensively, providing insights into the polymerization process and conditions .
化学反应分析
Types of Reactions
Tetracosa-10,12-diynoic acid undergoes various chemical reactions, including:
Oxidation: The presence of triple bonds makes it susceptible to oxidation reactions.
Reduction: Reduction can convert the triple bonds into single or double bonds.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and catalysts like palladium for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alkenes.
科学研究应用
Tetracosa-10,12-diynoic acid has several scientific research applications:
Materials Science: It is used in the formation of polymerizable monolayers and Langmuir-Blodgett multilayers.
Chemistry: Its unique structure makes it a valuable compound for studying solid-state polymerization and other chemical processes.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
作用机制
The mechanism of action of tetracosa-10,12-diynoic acid involves its ability to undergo polymerization and form extended conjugated polymer chains. This process is influenced by factors such as temperature, UV irradiation, and the presence of catalysts. The molecular targets and pathways involved in its action are primarily related to its chemical structure and reactivity .
相似化合物的比较
Similar Compounds
Tricosa-10,12-diynoic acid: Similar in structure but with one less carbon atom.
2,4-Diynoic acids: These compounds also contain diacetylene groups but differ in chain length and substitution patterns.
Uniqueness
Tetracosa-10,12-diynoic acid is unique due to its specific chain length and the position of its triple bonds, which confer distinct chemical and physical properties. Its ability to form stable polymerizable monolayers and its reactivity in various chemical reactions make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
73510-22-2 |
|---|---|
分子式 |
C24H40O2 |
分子量 |
360.6 g/mol |
IUPAC 名称 |
tetracosa-10,12-diynoic acid |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-11,16-23H2,1H3,(H,25,26) |
InChI 键 |
BTFLPMJDEYDJMT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















